Propyl 2-furoate

Description

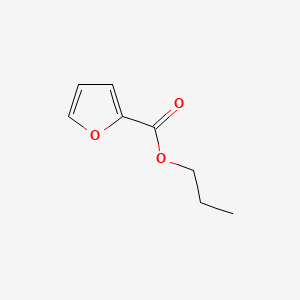

Structure

3D Structure

Properties

IUPAC Name |

propyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-5-11-8(9)7-4-3-6-10-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCVIIISAAEVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210465 | |

| Record name | Propyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, sweet-oily, herbaceous-earthy odour | |

| Record name | Propyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

211.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Propyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.067-1.075 | |

| Record name | Propyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

615-10-1 | |

| Record name | Propyl 2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl 2-furoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73AJ7QL41Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Propyl 2-Furoate: Properties, Synthesis, and Reactivity

Propyl 2-furoate, a member of the furoic acid ester family, is a significant compound primarily recognized for its application as a flavoring agent.[1] However, for researchers and professionals in drug development, its furan core presents a valuable scaffold for synthetic chemistry. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, spectroscopic signature, a validated synthesis protocol, and key reactivity pathways, offering a foundational resource for its application in advanced research.

Core Chemical and Physical Properties

This compound is a colorless liquid characterized by a sweet, herbaceous, and somewhat earthy odor.[2] Its identity is unequivocally established by its IUPAC name, propyl furan-2-carboxylate, and its CAS number, 615-10-1.[2] The fundamental physicochemical properties are summarized below, providing essential data for experimental design, purification, and handling.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | propyl furan-2-carboxylate | [2] |

| CAS Number | 615-10-1 | [2] |

| Molecular Formula | C₈H₁₀O₃ | [2] |

| Molecular Weight | 154.16 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 211.0 °C (at 760 mm Hg) | [2] |

| Density | 1.067 - 1.075 g/cm³ | [2] |

| Refractive Index | 1.471 - 1.475 (at 20 °C) | [2] |

| Flash Point | 82.22 °C (180.00 °F) | [3] |

| Solubility | Slightly soluble in water; soluble in oils and miscible in ethanol.[2] |

Molecular Structure and Spectroscopic Elucidation

The structure of this compound consists of a central furan ring, an aromatic five-membered heterocycle containing one oxygen atom.[1] This ring is substituted at the 2-position with a propyl ester group. The verification of this structure and the assessment of its purity rely heavily on spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is a primary tool for structural confirmation. The furan ring protons exhibit characteristic signals in the aromatic region, typically between 6.5 and 7.6 ppm. The proton at the C5 position appears as a doublet of doublets, coupled to the protons at C3 and C4. The protons of the n-propyl group will appear in the upfield region: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the central methylene group (~1.7 ppm), and a triplet for the methylene group attached to the ester oxygen (~4.2 ppm).

-

¹³C NMR : The carbon spectrum complements the proton data. Key signals include the ester carbonyl carbon (~159 ppm), the furan ring carbons (typically between 112 and 147 ppm), and the aliphatic carbons of the propyl chain (~10, 22, and 66 ppm).[4][5] The distinct chemical shifts confirm the presence of all structural components.

-

-

Mass Spectrometry (MS) : Electron Ionization Mass Spectrometry (EI-MS) is crucial for determining the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z = 154.[6][7] The base peak, representing the most stable fragment, typically appears at m/z = 95, corresponding to the furoyl cation formed by the loss of the propoxy radical.[6] This fragmentation is a hallmark of furoate esters and serves as a diagnostic tool for their identification.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The most prominent absorption is the strong C=O stretch of the ester carbonyl group, typically found around 1720 cm⁻¹. Other significant absorptions include C-O stretches for the ester linkage and C-H stretches for the aromatic furan ring and aliphatic propyl chain.

Synthesis: Fischer-Speier Esterification

The most direct and industrially relevant method for synthesizing this compound is the Fischer-Speier esterification of 2-furoic acid with n-propanol, using a strong acid catalyst.[8] This is an equilibrium-controlled reaction, and its success hinges on shifting the equilibrium toward the product side.[9][10]

The choice of an acid catalyst (e.g., sulfuric acid) is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the alcohol.[9] The reaction is typically conducted under reflux to increase the reaction rate. To drive the reaction to completion, an excess of the alcohol (n-propanol) is used, acting as both reactant and solvent, which shifts the equilibrium according to Le Châtelier's principle.[10][11] Alternatively, the removal of water as it forms, for instance with a Dean-Stark apparatus, achieves the same objective.[9][12] The subsequent aqueous work-up with a mild base like sodium bicarbonate is essential to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-furoic acid (0.1 mol, 11.21 g) and n-propanol (100 mL).

-

Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture.

-

Reflux : Heat the reaction mixture to a gentle reflux using a heating mantle and continue for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Concentration : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess n-propanol using a rotary evaporator.

-

Extraction : Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

-

Neutralization and Washing : Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

-

Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification : The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary structural motifs: the ester group and the furan ring.

-

Ester Hydrolysis : The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, reverting to 2-furoic acid and n-propanol.[10] This reaction is the reverse of the Fischer esterification and is a key consideration for the compound's stability in aqueous environments, particularly at non-neutral pH.

-

Furan Ring Reactivity : The furan ring possesses aromatic character but is significantly more electron-rich and less stable than benzene.[13] This makes it highly reactive towards electrophiles, with substitution occurring preferentially at the C5 position (alpha to the oxygen and para to the ester).[14][15] However, the electron-withdrawing nature of the ester group at C2 deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted furan. The ring is also sensitive to strong acids and oxidizing agents, which can lead to polymerization or ring-opening.[15][16] Many furan-containing xenobiotics are known to undergo metabolic oxidation, which can generate reactive electrophilic intermediates.[16]

Caption: Key reactivity pathways for this compound.

Applications and Research Significance

This compound is primarily used as a flavoring agent in the food industry, where it is valued for its savory and sweet-herbaceous notes.[2] It is recognized as a flavoring agent by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2]

For drug development professionals, the significance of this compound lies in the furan moiety. The furan ring is a privileged scaffold found in numerous biologically active compounds and natural products. Its ability to participate in various transformations, including electrophilic substitution and cycloaddition reactions, makes it a versatile starting material.[13] Furoic acid and its esters serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals where the furan ring may be a central structural element or a precursor to other functionalities.

Safety and Handling

This compound is stable under normal storage conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can initiate degradation.[15] Standard laboratory safety protocols, including the use of personal protective equipment such as safety goggles and gloves, should be followed. It should be handled in a well-ventilated area. According to JECFA, there is no safety concern at current levels of intake when used as a flavoring agent, and it is part of a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg bw.[2]

References

-

Title: this compound | C8H10O3 | CID 11982 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Furan: Reaction With Electrophiles - Protonation Source: Scribd URL: [Link]

-

Title: NMR Chemical Shifts Source: Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL: [Link]

-

Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

-

Title: Furan undergoes electrophilic aromatic substitution more readily than benzene Source: Pearson URL: [Link]

-

Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Fischer Esterification Source: University of California, Irvine - Department of Chemistry URL: [Link]

-

Title: 2-Furancarboxylic acid, propyl ester Source: NIST WebBook URL: [Link]

-

Title: Showing Compound this compound (FDB016854) Source: FooDB URL: [Link]

-

Title: Fischer Esterification-Typical Procedures Source: OperaChem URL: [Link]

-

Title: Fischer Esterification Source: Organic Chemistry Portal URL: [Link]

-

Title: this compound, 615-10-1 Source: Perflavory URL: [Link]

-

Title: Ethyl 2-furoate | C7H8O3 | CID 11980 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: this compound (C8H10O3) Source: PubChemLite URL: [Link]

-

Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

Sources

- 1. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]

- 2. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 615-10-1 [perflavory.com]

- 4. 2-Furoic acid(88-14-2) 13C NMR spectrum [chemicalbook.com]

- 5. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]

- 7. PubChemLite - this compound (C8H10O3) [pubchemlite.lcsb.uni.lu]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. cerritos.edu [cerritos.edu]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scribd.com [scribd.com]

- 15. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 16. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Propyl 2-Furoate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for propyl 2-furoate (C₈H₁₀O₃), a key flavoring agent and intermediate in organic synthesis.[1] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

This compound, the propyl ester of 2-furoic acid, is a colorless liquid with a sweet, herbaceous odor.[1] Its molecular structure, consisting of a furan ring and a propyl ester group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control, structural confirmation, and for predicting its chemical behavior in various applications. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a comprehensive understanding of this molecule's spectroscopic characteristics.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are the primary determinants of its interaction with different regions of the electromagnetic spectrum, leading to its characteristic spectra. The key structural components to consider are the furan ring protons and carbons, the ester carbonyl group, and the n-propyl chain.

Caption: A generalized workflow for acquiring NMR spectra of liquid samples.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is dominated by strong absorptions from the carbonyl group and various vibrations of the furan ring and the alkyl chain. The data presented here is for a sample analyzed in a capillary cell, representing the condensed phase. [1]

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3100 | C-H stretch (furan) | Medium |

| 2970-2880 | C-H stretch (propyl) | Strong |

| ~1720 | C=O stretch (ester) | Very Strong |

| ~1580, ~1470 | C=C stretch (furan ring) | Medium-Strong |

| ~1290, ~1180 | C-O stretch (ester) | Strong |

| ~760 | C-H out-of-plane bend (furan) | Strong |

Interpretation:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic furan ring. The strong bands below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the propyl group.

-

Carbonyl Stretching: The most prominent peak in the spectrum is the very strong absorption around 1720 cm⁻¹, which is characteristic of the C=O stretch in an α,β-unsaturated ester.

-

Furan Ring Vibrations: The C=C stretching vibrations of the furan ring appear as a pair of bands around 1580 and 1470 cm⁻¹.

-

C-O Stretching: The strong absorptions in the 1300-1100 cm⁻¹ region are due to the C-O stretching vibrations of the ester group.

-

Fingerprint Region: The region below 1000 cm⁻¹ contains complex vibrations, including the strong out-of-plane C-H bending of the furan ring around 760 cm⁻¹.

Caption: A simplified protocol for Attenuated Total Reflectance (ATR) IR spectroscopy.

Part 3: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern, which aids in its structural confirmation.

Key Spectral Data:

-

Molecular Ion (M⁺): m/z = 154 [1][2]* Base Peak: m/z = 95 [1]* Other Significant Fragments: m/z = 112, 39, 113 [1]

m/z Proposed Fragment Fragment Structure 154 Molecular Ion [C₈H₁₀O₃]⁺ 112 Loss of propene (C₃H₆) [C₅H₄O₃]⁺ 95 Furoyl cation [C₅H₃O]⁺ | 39 | Cyclopropenyl cation | [C₃H₃]⁺ |

Interpretation of Fragmentation:

The fragmentation of this compound under EI conditions is initiated by the ionization of the molecule to form the molecular ion at m/z 154.

-

McLafferty Rearrangement: A common fragmentation pathway for esters is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene, C₃H₆). This leads to the fragment ion at m/z 112.

-

Formation of the Furoyl Cation: The most abundant fragment ion (the base peak) is observed at m/z 95. This corresponds to the stable furoyl cation, formed by the cleavage of the ester bond and loss of the propoxy radical.

-

Further Fragmentation: The furoyl cation can further fragment by losing carbon monoxide to give a furan cation at m/z 67, which can then undergo further rearrangements and fragmentation to produce smaller ions like the cyclopropenyl cation at m/z 39.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure complete dissolution by gentle vortexing.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences on a 400 MHz or higher field instrument.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals and determine the coupling constants. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify and label the characteristic absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provides a detailed and self-consistent picture of the molecular structure of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic profile is essential for the unambiguous identification and quality assessment of this compound in research and industrial settings.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-furoate. National Center for Biotechnology Information. [Link]

-

New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties. ACS Sustainable Chemistry & Engineering. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]

-

NIST. 2-Furancarboxylic acid, propyl ester. National Institute of Standards and Technology. [Link]

-

FooDB. Showing Compound this compound (FDB016854). [Link]

Sources

Physical properties of n-propyl 2-furoate

An In-Depth Technical Guide to the Physical Properties of n-Propyl 2-Furoate

Introduction

n-Propyl 2-furoate (CAS No. 615-10-1) is a furan-based carboxylic ester, a class of compounds recognized for their distinct aromatic profiles and utility in various scientific and industrial domains.[1] Functionally related to 2-furoic acid, this compound is characterized by a furan ring attached to a carboxyl group, which is esterified with a propyl chain.[1][2] It is encountered as a flavouring agent in food products, where it imparts a sweet, earthy, and herbaceous character.[1][3]

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physical properties is a foundational requirement. These parameters govern its behavior in different matrices, dictate appropriate handling and storage protocols, and influence its suitability for specific applications, from chemical synthesis to formulation. This guide provides a detailed examination of the core physical properties of n-propyl 2-furoate, supported by validated experimental protocols for their determination, ensuring a blend of theoretical knowledge and practical, field-proven methodology.

Section 1: Chemical Identity and Core Physicochemical Properties

The fundamental physical characteristics of n-propyl 2-furoate provide a quantitative basis for its handling, purification, and application. These properties are intrinsically linked to its molecular structure, which features a polar ester group and furan ring, counterbalanced by a nonpolar propyl chain.

Molecular and Chemical Identifiers

-

IUPAC Name: propyl furan-2-carboxylate[1]

-

Synonyms: n-Propyl furoate, Propyl 2-furancarboxylate, 2-Furoic acid propyl ester[1][4]

-

CAS Number: 615-10-1[1]

-

Molecular Formula: C₈H₁₀O₃[1]

-

Molecular Weight: 154.16 g/mol [1]

-

Chemical Structure (SMILES): CCCOC(=O)C1=CC=CO1[1]

Summary of Physical Properties

The key physical properties of n-propyl 2-furoate are summarized in the table below. These values are critical for predicting the compound's behavior under various experimental conditions.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless liquid | Ambient | [1][5] |

| Boiling Point | 211.0 °C | 760 mm Hg | [1][4][5] |

| Density | 1.067 - 1.075 g/cm³ | 25 °C | [1][5] |

| Refractive Index (n_D) | 1.471 - 1.475 | 20 °C | [1][5] |

| Flash Point | 82.22 °C (180.0 °F) | Closed Cup | [5][6] |

| Solubility in Water | Slightly soluble | Standard | [1][7] |

| Solubility in Organic Solvents | Miscible in ethanol; soluble in oils | Standard | [1][7] |

Discussion of Key Properties

-

Boiling Point: The boiling point of 211 °C is indicative of a molecule with significant intermolecular van der Waals forces and dipole-dipole interactions arising from the polar ester group. Unlike corresponding carboxylic acids or alcohols, esters cannot act as hydrogen bond donors, which typically results in lower boiling points compared to acids of similar molecular weight.[8]

-

Density: With a density greater than 1.0 g/cm³, n-propyl 2-furoate is denser than water and will form the lower layer in an immiscible mixture.

-

Refractive Index: The refractive index is a measure of how light propagates through the substance and is a highly sensitive indicator of purity.[9] The specific value for n-propyl 2-furoate is a useful parameter for rapid quality control assessment.

-

Solubility: The solubility of an ester is a direct consequence of its molecular structure.[10]

-

In Water: n-Propyl 2-furoate is only slightly soluble in water.[1] While the oxygen atoms in the ester group can act as hydrogen bond acceptors for water molecules, the hydrophobic character of the three-carbon propyl chain and the furan ring limits its miscibility.[11][12] As the length of the alkyl chain in an ester increases, its solubility in water decreases.[10]

-

In Organic Solvents: Its miscibility with ethanol and solubility in oils are expected, given its significant nonpolar characteristics.[1] This dual nature makes it suitable for applications involving both moderately polar and nonpolar solvent systems.

-

Section 2: Experimental Determination of Physical Properties

To ensure scientific integrity, physical properties must be determined using validated and reproducible methods. The following protocols are standard in organic chemistry laboratories and provide a self-validating framework for characterizing n-propyl 2-furoate.

Boiling Point Determination (Micro-Capillary Method)

Causality and Expertise: For valuable or limited-quantity samples, the micro-boiling point method is superior to distillation as it requires only a few microliters of the substance. The principle hinges on the definition of boiling: the temperature at which the vapor pressure of the liquid equals the applied pressure of the surrounding environment.[13] In this setup, a continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure. The boiling point is precisely measured at the moment the bubbling ceases and the liquid just begins to re-enter the capillary upon cooling, as this marks the point of equilibrium between the internal vapor pressure and the external atmospheric pressure.[14]

Experimental Protocol:

-

Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner.

-

Attach this capillary tube, open-end down, to a thermometer using a small rubber band or wire. The bottom of the capillary should be aligned with the thermometer bulb.

-

Add approximately 0.5 mL of n-propyl 2-furoate to a small test tube (fusion tube).

-

Place the thermometer and attached capillary assembly into the test tube, ensuring the open end of the capillary is submerged in the liquid.

-

Secure the test tube in a heating apparatus, such as a Thiele tube filled with mineral oil or an aluminum heating block.[15]

-

Heat the apparatus gently. A stream of bubbles will emerge from the capillary as trapped air expands and is replaced by the sample's vapor.[13]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary.

-

Turn off the heat and allow the apparatus to cool slowly.

-

Record the temperature at the precise moment the bubbling stops and the liquid begins to enter the capillary. This temperature is the boiling point.[14]

Logical Workflow for Boiling Point Determination

Caption: Workflow for micro-capillary boiling point determination.

Density Determination (Gravimetric Method)

Causality and Expertise: Density is an intrinsic physical property defined as mass per unit volume.[16] The gravimetric method, using a calibrated graduated cylinder or pycnometer, is a straightforward and accurate way to determine this value. The accuracy of this protocol is contingent on the precision of both the mass and volume measurements. Using an electronic balance provides high-precision mass readings, while careful reading of the liquid's meniscus in the graduated cylinder is crucial for accurate volume determination.[17]

Experimental Protocol:

-

Obtain a clean, dry 10 mL graduated cylinder.

-

Measure the mass of the empty graduated cylinder using a calibrated electronic balance and record it as m₁.[17]

-

Carefully add approximately 5-10 mL of n-propyl 2-furoate to the graduated cylinder.

-

Accurately read the volume of the liquid from the bottom of the meniscus and record it as V.

-

Measure the combined mass of the graduated cylinder and the liquid and record it as m₂.

-

Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty cylinder: m_liquid = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V.[16]

-

Repeat the measurement two more times and calculate the average density to improve precision.

Logical Workflow for Density Determination

Caption: Gravimetric workflow for liquid density determination.

Refractive Index Measurement (Abbe Refractometer)

Causality and Expertise: A refractometer operates on the principle of light refraction, as described by Snell's Law.[18] It measures the critical angle at which light passing between two different media (the prism and the sample) undergoes total internal reflection.[19] This angle is directly related to the refractive index. Since the refractive index is highly dependent on temperature, precise temperature control is paramount for an accurate and reproducible measurement.[18] Calibration with a standard of known refractive index, such as distilled water, ensures the instrument's accuracy before measuring the unknown sample.[9]

Experimental Protocol:

-

Turn on the refractometer and its light source. Ensure the circulating water bath is set to 20.0 °C and has equilibrated.

-

Calibrate the instrument. Open the prism and clean the surfaces with ethanol and a soft lens tissue. Apply a few drops of distilled water to the lower prism.

-

Close the prism and allow 1-2 minutes for temperature equilibration.

-

Adjust the instrument until the dividing line between the light and dark fields aligns with the crosshairs. The reading should correspond to the known refractive index of water at 20 °C (1.3330). Adjust if necessary.

-

Clean and dry the prism surfaces thoroughly.

-

Apply 2-3 drops of n-propyl 2-furoate to the lower prism surface and close it.

-

Allow 1-2 minutes for the sample to reach thermal equilibrium.

-

Adjust the eyepiece to bring the dividing line into sharp focus. If color fringing (chromatic aberration) is observed, adjust the compensator dial until a sharp, black-and-white borderline is achieved.

-

Rotate the measurement dial to align the borderline precisely with the center of the crosshairs.

-

Read the refractive index from the scale and record the temperature.

Logical Workflow for Refractive Index Measurement

Caption: Standard operating procedure for Abbe refractometer usage.

Conclusion

The physical properties of n-propyl 2-furoate—a colorless liquid with a boiling point of 211 °C, a density of approximately 1.07 g/cm³, and slight solubility in water—are direct manifestations of its molecular structure.[1][5] For researchers in synthetic chemistry and drug development, these parameters are not merely data points but critical guides for process design, purification strategies (such as distillation and liquid-liquid extraction), and formulation development. The robust experimental protocols detailed herein provide a reliable framework for verifying these properties, ensuring data integrity and reproducibility in a research setting. A thorough characterization of these fundamental attributes is the first step toward unlocking the full potential of this compound in advanced applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11982, Propyl 2-furoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Ryze Chemie. (2024, June 21). How Does A Refractometer Work: A Guide. Retrieved from [Link]

-

Stenutz, R. (n.d.). propyl furan-2-carboxylate. Retrieved from [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Perflavory. (n.d.). This compound, 615-10-1. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound this compound (FDB016854). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Refractometer. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Scribd. (n.d.). Experiment No. 1 - Determination of Densities. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

CUNY Bronx Community College. (n.d.). Measurement of Density. Retrieved from [Link]

-

Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Refractometer / Brix meter | Principles. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

YouTube. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]

-

Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

-

Solubility of Things. (n.d.). Propyl furan-2-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

Sources

- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 3. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]

- 4. propyl furan-2-carboxylate [stenutz.eu]

- 5. This compound, 615-10-1 [thegoodscentscompany.com]

- 6. This compound, 615-10-1 [perflavory.com]

- 7. This compound [shiji.cnreagent.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. A Complete Guide to Refractometers [uk.rs-online.com]

- 10. nagwa.com [nagwa.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. byjus.com [byjus.com]

- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]

- 19. How Does A Refractometer Work: A Guide (2024) [ryzechemie.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Propyl 2-Furoate (CAS 615-10-1)

Foreword: This document provides a comprehensive technical overview of this compound (CAS No. 615-10-1), a significant heterocyclic ester. Tailored for researchers, chemists, and professionals in the pharmaceutical and flavor development sectors, this guide synthesizes fundamental chemical data, field-proven experimental protocols, and critical safety information. Our narrative is grounded in established scientific principles, offering not just procedures but the causal logic that underpins them, ensuring both accuracy and practical applicability.

Core Compound Identity and Physicochemical Profile

This compound, also known as propyl furan-2-carboxylate, is a carboxylic ester characterized by a propyl group attached to a 2-furoic acid core.[1][2] This structure imparts a unique combination of organoleptic and chemical properties, making it a valuable molecule in various industrial applications. It belongs to the class of organic compounds known as furoic acid esters.[3]

Molecular and Chemical Identity

-

IUPAC Name: propyl furan-2-carboxylate[1]

-

Synonyms: Propyl furoate, 2-Furoic acid propyl ester, n-Propyl furoate[1][2]

-

CAS Number: 615-10-1[2]

-

Molecular Formula: C₈H₁₀O₃[2]

-

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical and Organoleptic Data

The physical and sensory characteristics of this compound are critical for its application, particularly in the flavor and fragrance industry. The data below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | Colorless clear liquid | [1][4] |

| Boiling Point | 211.0 °C at 760 mm Hg | [1][4] |

| Specific Gravity | 1.067 - 1.075 @ 25 °C | [4][5] |

| Refractive Index | 1.471 - 1.475 @ 20 °C | [4][5] |

| Flash Point | 82.22 °C (180.00 °F) TCC | [4][5] |

| Solubility | Slightly soluble in water (1627 mg/L @ 25 °C est.); soluble in alcohol and oils. | [1][4] |

| Vapor Pressure | 0.172 mmHg @ 25 °C (est.) | [4] |

| Odor Profile | Sweet, herbal, earthy, with notes of chocolate and mushroom. | [4][5] |

| Flavor Profile | Phenolic, burnt. | [4] |

Synthesis Pathway: Fischer-Speier Esterification

The most prevalent and industrially viable method for synthesizing this compound is the Fischer-Speier esterification.[6][7] This acid-catalyzed reaction involves the condensation of 2-furoic acid with n-propanol. The reaction is an equilibrium process; therefore, to achieve high yields, the equilibrium must be shifted towards the product side.[7][8] This is typically accomplished by using an excess of the alcohol reactant or by actively removing the water byproduct during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[6][9]

Reaction Mechanism

The Fischer esterification mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 2-furoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][10]

-

Nucleophilic Attack: The nucleophilic oxygen of n-propanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][10]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[10]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.[7]

Caption: Workflow for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system for producing high-purity this compound. The causality for each step is explained to ensure reproducibility and understanding.

-

Materials:

-

2-Furoic acid (1.0 eq)

-

n-Propanol (5.0 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq, catalyst)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-furoic acid (e.g., 11.2 g, 0.1 mol) and n-propanol (e.g., 30.0 g, 0.5 mol). The large excess of propanol is critical for driving the reaction equilibrium forward according to Le Châtelier's principle.[8]

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL). This addition is exothermic and must be done cautiously. The acid protonates the carboxylic acid, activating it for nucleophilic attack.[7]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The elevated temperature increases the reaction rate, while the reflux prevents loss of the volatile alcohol. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 100 mL of cold water. Slowly add saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst and any unreacted 2-furoic acid. Causality: This step is crucial to prevent acid-catalyzed hydrolysis of the ester product during extraction and to remove acidic impurities.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers. Causality: this compound has higher solubility in ethyl acetate than in water, allowing for efficient separation from the aqueous phase.

-

Washing and Drying: Wash the combined organic phase with brine (50 mL) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄. Causality: Removing all traces of water is essential for obtaining a pure product and preventing hydrolysis.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.[9]

-

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and quality of synthesized this compound. A multi-technique approach is standard practice.

Caption: Standard analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing purity and confirming identity.

-

Purity: The purity is determined by the relative peak area percentage in the gas chromatogram. A typical specification is >97% purity.[11]

-

Identity: The mass spectrum provides a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak (M⁺) at m/z = 154.[12] Key fragment ions include m/z = 113 (loss of propyl group) and m/z = 95 (furan ring fragmentation), which are diagnostic for this structure.[1][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.[13][14]

-

¹H NMR (in CDCl₃):

-

~7.2 ppm (dd, 1H): Furan proton adjacent to the ester.

-

~6.5 ppm (dd, 1H): Furan proton.

-

~6.3 ppm (dd, 1H): Furan proton.

-

~4.2 ppm (t, 2H): -O-CH₂ -CH₂-CH₃.

-

~1.7 ppm (sextet, 2H): -O-CH₂-CH₂ -CH₃.

-

~1.0 ppm (t, 3H): -O-CH₂-CH₂-CH₃ .

-

-

¹³C NMR (in CDCl₃):

-

~159 ppm: Ester carbonyl carbon (C=O).

-

~146 ppm, ~118 ppm, ~112 ppm: Furan ring carbons.

-

~67 ppm: -O-CH₂ -.

-

~22 ppm: -CH₂-CH₂ -CH₃.

-

~10 ppm: -CH₃ .

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups.

-

~1720 cm⁻¹: Strong absorption due to the C=O (ester) stretch.

-

~1290 cm⁻¹ and ~1180 cm⁻¹: Strong C-O (ester) stretching bands.

-

~3100 cm⁻¹, ~1580 cm⁻¹, ~1470 cm⁻¹: Bands characteristic of the furan ring C-H and C=C bonds.

Applications and Industrial Context

Flavor and Fragrance Industry

This compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) under number 2946.[4][15] It is valued for its complex savory profile, imparting sweet, herbal, and earthy notes.[3][4] This makes it suitable for use in a variety of food products, including baked goods, beverages, and savory formulations, to enhance their aromatic profile.[16]

Role in Drug Development and Chemical Synthesis

While this compound itself is not a primary active pharmaceutical ingredient (API), the furoate ester moiety is a critical component in several important drugs.[16] The parent molecule, 2-furoic acid, is a key starting material in the synthesis of pharmaceuticals like the antiparasitic agent diloxanide furoate and the potent anti-inflammatory corticosteroid mometasone furoate.[16] Therefore, understanding the synthesis and properties of simple furoate esters like the propyl derivative is highly relevant for professionals in drug discovery and process development, as it provides a model for the reactivity and handling of this important chemical class. It also serves as a versatile heterocyclic building block in organic synthesis.[17]

Safety, Handling, and Regulatory Status

Toxicological Profile and Safety

This compound is considered to have low acute toxicity. An intraperitoneal LDLo (lowest published lethal dose) in rats has been reported as 75 mg/kg.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[1][18] A group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg bw was established for furfural and related substances, including this compound.[1]

Handling and Storage

-

Hazard Classification: It is classified as a combustible liquid (H227).[17]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[17][19] Work should be conducted in a well-ventilated area or under a chemical fume hood.[20]

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[17] Keep containers tightly closed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[19][20]

Conclusion

This compound (CAS 615-10-1) is a well-characterized specialty chemical with significant utility, primarily in the flavor industry. Its synthesis via Fischer esterification is a robust and scalable process, yielding a high-purity product verifiable through standard analytical techniques like GC-MS, NMR, and FT-IR. While its direct pharmaceutical applications are limited, its structural relationship to key API moieties makes it a relevant compound for the broader chemical and drug development community. Proper handling and adherence to safety guidelines are essential due to its combustible nature. This guide provides the foundational knowledge for the confident and effective use of this compound in a research and development setting.

References

-

This compound, 615-10-1. (n.d.). Perflavory. Retrieved from [Link]

-

This compound, 615-10-1. (n.d.). The Good Scents Company. Retrieved from [Link]

-

This compound. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Showing Compound this compound (FDB016854). (n.d.). FooDB. Retrieved from [Link]

-

Furfuryl alcohol and related substances. (2001). Inchem.org. Retrieved from [Link]

-

2-Furancarboxylic acid, propyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

This compound. (n.d.). Flavor and Extract Manufacturers Association (FEMA). Retrieved from [Link]

- Synthesis methods for the preparation of 2-furoic acid derivatives. (n.d.). Google Patents.

-

methyl 5-propyl-2-furoate. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Propyl 2-Furancarboxylate, min 97% (GC), 25 ml. (n.d.). CP Lab Safety. Retrieved from [Link]

-

(E)-propyl 2-furan acrylate. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fischer Esterification | Mechanism + Easy TRICK! (2024). YouTube. Retrieved from [Link]

-

2-Furancarboxylic acid, propyl ester Mass Spectrum. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

-

Experiment 10: Fischer Esterification. (n.d.). Course Hero. Retrieved from [Link]

-

2-Furancarboxylic acid, propyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Problems from Previous Years' Exams. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved from [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 2. (n.d.). University of Wisconsin. Retrieved from [Link]

Sources

- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]

- 3. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]

- 4. This compound, 615-10-1 [thegoodscentscompany.com]

- 5. This compound, 615-10-1 [perflavory.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. athabascau.ca [athabascau.ca]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. youtube.com [youtube.com]

- 11. calpaclab.com [calpaclab.com]

- 12. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]

- 13. Problems from Previous Years' Exams [chem.uci.edu]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. femaflavor.org [femaflavor.org]

- 16. chempoint.com [chempoint.com]

- 17. Propyl 2-Furancarboxylate | 615-10-1 | TCI AMERICA [tcichemicals.com]

- 18. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis of Propyl 2-Furoate from 2-Furoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl 2-furoate, an important ester derivative of the biomass-derived platform chemical 2-furoic acid, finds significant application in the fragrance and flavoring industries and serves as a valuable intermediate in pharmaceutical synthesis. This guide provides a comprehensive technical overview of the synthesis of this compound from 2-furoic acid, with a primary focus on the Fischer-Speier esterification. The document delves into the underlying reaction mechanism, provides a detailed experimental protocol, discusses catalyst selection, and outlines methods for purification and characterization of the final product. Emphasis is placed on the rationale behind experimental choices to ensure both high yield and purity, aligning with the standards of industrial and academic research.

Introduction: The Significance of this compound

This compound (C₈H₁₀O₃) is a carboxylic ester characterized by a sweet, oily, and herbaceous-earthy odor.[1][2] Its organoleptic properties make it a sought-after compound in the food and fragrance sectors.[3] Beyond its use as a flavoring and fragrance agent, the furoate moiety is a key structural motif in various pharmaceutically active compounds, rendering its synthesis a topic of considerable interest for drug development professionals. The synthesis of this compound from 2-furoic acid, a readily available starting material derived from the oxidation of furfural, represents an important transformation in the valorization of biomass.[4][5]

Synthetic Methodology: Fischer-Speier Esterification

The most prevalent and straightforward method for synthesizing this compound from 2-furoic acid is the Fischer-Speier esterification.[6] This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[7][8] The reaction is an equilibrium process, and strategic measures are often employed to drive the reaction towards the formation of the ester product.[9]

Reaction Mechanism

The Fischer-Speier esterification proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst.[10][11] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (propanol in this case).[12] The subsequent steps involve proton transfer, elimination of a water molecule, and finally, deprotonation to yield the ester and regenerate the acid catalyst.[7][11]

A mnemonic to remember the mechanistic steps is PADPED : P rotonation, A ddition, D eprotonation, P rotonation, E limination, D eprotonation.[11]

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Catalyst Selection: The "Why"

The choice of catalyst is pivotal for an efficient esterification. While various acids can be employed, concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common choices for laboratory-scale synthesis.[13]

-

Sulfuric Acid (H₂SO₄): It is a strong, inexpensive, and highly effective catalyst. Its dehydrating properties also help to shift the equilibrium towards the product side by removing the water formed during the reaction.[7]

-

p-Toluenesulfonic Acid (p-TsOH): This is a solid, non-oxidizing organic acid that is often easier to handle and can lead to cleaner reactions with fewer side products compared to sulfuric acid.

-

Solid Acid Catalysts: For more environmentally benign processes, heterogeneous solid acid catalysts, such as tungstophosphoric acid supported on zirconia, have been developed.[4] These catalysts offer the advantages of easy separation from the reaction mixture and potential for recyclability.[4]

For the purpose of this guide, we will focus on the use of sulfuric acid due to its widespread availability and effectiveness.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 2-furoic acid using propanol and a sulfuric acid catalyst.

Materials and Equipment

| Reagents | Equipment |

| 2-Furoic acid | Round-bottom flask |

| n-Propanol | Reflux condenser |

| Concentrated Sulfuric Acid | Heating mantle with magnetic stirrer |

| Saturated Sodium Bicarbonate Solution | Separatory funnel |

| Anhydrous Sodium Sulfate | Rotary evaporator |

| Diethyl ether (or other suitable extraction solvent) | Glassware for distillation (optional) |

Safety Precautions

-

2-Furoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[14][15] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[16][17][18]

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

n-Propanol and Diethyl Ether: Flammable liquids. Ensure all heating is done using a heating mantle and that no open flames are present.

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-furoic acid and an excess of n-propanol. A molar ratio of at least 1:3 (2-furoic acid to n-propanol) is recommended to drive the equilibrium towards the product.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of 2-furoic acid) to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted 2-furoic acid. Be cautious as this will produce carbon dioxide gas. Continue adding the bicarbonate solution until gas evolution ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate. Perform at least two extractions to ensure complete recovery of the product.

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining liquid is the crude this compound.

Purification and Characterization

Purification

For most applications, the crude product will require further purification.

-

Distillation: Fractional distillation under reduced pressure is the most common method for purifying this compound. The boiling point of this compound is approximately 211 °C at atmospheric pressure.[1]

-

Column Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography on silica gel can be employed. A mixture of hexane and ethyl acetate is a suitable eluent system.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 211 °C @ 760 mmHg |

| Refractive Index | 1.471-1.475 @ 20 °C |

| Density | 1.067-1.075 g/cm³ @ 25 °C |

Data sourced from PubChem and The Good Scents Company.[1][3]

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group (a triplet and a sextet) and the furan ring protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbons of the furan ring, and the carbons of the propyl group.[1]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) at m/z 154.[19] Key fragmentation peaks can also be observed.[1][19]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the ester group, typically around 1720 cm⁻¹.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction, insufficient reflux time, inefficient extraction. | Increase reflux time, use a larger excess of propanol, perform more extractions. |

| Product Contamination | Incomplete neutralization, insufficient drying. | Ensure complete neutralization with NaHCO₃, use an adequate amount of drying agent. |

| Dark-colored Product | Impurities in the starting material, decomposition at high temperatures. | Purify the 2-furoic acid before use, use a lower distillation temperature under vacuum. |

Conclusion

The synthesis of this compound from 2-furoic acid via Fischer-Speier esterification is a robust and well-established method. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. This guide provides the necessary technical details and practical insights to successfully perform this synthesis, from initial setup to final characterization. The principles and techniques described herein are broadly applicable to the synthesis of other furoate esters, highlighting the versatility of this important class of compounds in various scientific and industrial domains.

References

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

-

ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. [Link]

-

Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

ResearchGate. Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst | Request PDF. [Link]

-

CONICET. Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

The Good Scents Company. This compound. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Furoic Acid, 98%. [Link]

-

ACS Publications. Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. [Link]

-

NIST. 2-Furancarboxylic acid, propyl ester. [Link]

-

NIST. 2-Furancarboxylic acid, propyl ester. [Link]

-

FooDB. Showing Compound this compound (FDB016854). [Link]

-

Organic Syntheses. 2-FUROIC ACID. [Link]

- Google Patents.

-

ACS Publications. Selective and Robust Ru Catalyst for the Aqueous Phase Aerobic Oxidation of Furfural to 2-Furoic Acid. [Link]

-

Organic Syntheses. 2-FUROIC ACID. [Link]

-

NROChemistry. Fischer Esterification: Mechanism & Examples. [Link]

-

The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

Sources

- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]

- 3. This compound, 615-10-1 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Propyl 2-Furoate in Organic Solvents

Introduction: The Significance of Propyl 2-Furoate and Its Solubility Profile

This compound, a furan derivative and carboxylic ester, is a molecule of significant interest across various scientific and industrial domains. Its characteristic sweet, earthy, and somewhat fruity aroma has led to its use as a flavoring agent. Beyond its sensory properties, the furan moiety makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The ester functional group imparts a specific polarity and reactivity that dictates its utility in these applications.

A fundamental physicochemical property that governs the application of any compound is its solubility. For this compound, its solubility in organic solvents is a critical parameter that influences its efficacy in chemical synthesis, its formulation in commercial products, and its behavior in biological systems. In drug development, for instance, understanding a compound's solubility is paramount for formulation design, ensuring bioavailability, and predicting its metabolic fate. In chemical synthesis, the choice of solvent can dramatically impact reaction rates, yields, and the ease of product purification.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative experimental data for this compound is not extensively available in the public domain, this guide synthesizes the available qualitative information, presents quantitative data for structurally similar compounds to infer solubility trends, and provides a detailed experimental protocol for the precise determination of its solubility. Furthermore, this guide delves into the theoretical underpinnings of its solubility, providing researchers and drug development professionals with the foundational knowledge to make informed decisions.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃ | |

| Molecular Weight | 154.16 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 211 °C at 760 mmHg | |

| Density | 1.067 - 1.075 g/cm³ at 25 °C | |

| logP (o/w) | 2.121 (estimated) | |

| Water Solubility | 1627 mg/L at 25 °C (estimated) |

Understanding the Solubility of this compound: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a direct consequence of the intermolecular forces between solute and solvent molecules.[1][2] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For dissolution to be favorable, the energy released from the formation of solute-solvent bonds must be comparable to or greater than the energy required to break the existing bonds.

The molecular structure of this compound, featuring a polar ester group and a furan ring, alongside a nonpolar propyl chain, results in a molecule with moderate overall polarity. This structure dictates its interactions with various solvents.

Intermolecular Forces at Play

The solubility of this compound is a result of a combination of the following intermolecular forces:

-

Dipole-Dipole Interactions: The ester group in this compound possesses a significant dipole moment due to the electronegative oxygen atoms. This allows for attractive interactions with other polar molecules, including polar solvents like acetone and ethyl acetate.[3]

-

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the ester and furan ring can act as hydrogen bond acceptors.[3] This allows for hydrogen bonding with protic solvents such as alcohols (e.g., ethanol, methanol) and water.

-

Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that exist between all molecules. The nonpolar propyl chain and the furan ring contribute to these interactions, which are the primary forces at play when dissolving in nonpolar solvents like hexane and toluene.[3]

The interplay of these forces determines the extent to which this compound will dissolve in a particular solvent.

Caption: Intermolecular forces governing the solubility of this compound.

Qualitative and Predicted Quantitative Solubility of this compound

Direct, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is scarce in publicly available literature. However, based on its chemical structure and available qualitative descriptions, we can compile a general solubility profile. To provide a more quantitative perspective, data for the closely related esters, methyl 2-furoate and ethyl 2-furoate, are included as they are expected to exhibit similar solubility trends.

| Solvent | Solvent Type | This compound (Qualitative) | Methyl 2-Furoate (Quantitative) | Ethyl 2-Furoate (Quantitative) |

| Hexane | Nonpolar | Good solubility expected | Data not available | Data not available |

| Toluene | Nonpolar | Good solubility expected | Data not available | Data not available |

| Chloroform | Polar Aprotic | Soluble | Slightly Soluble[4] | Data not available |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Data not available | Data not available |

| Acetone | Polar Aprotic | Soluble | Data not available | Data not available |

| Ethanol | Polar Protic | Miscible | Miscible | 378.94 g/L at 25°C[5] |

| Methanol | Polar Protic | Soluble | Slightly Soluble[4] | 621.78 g/L at 25°C[5] |